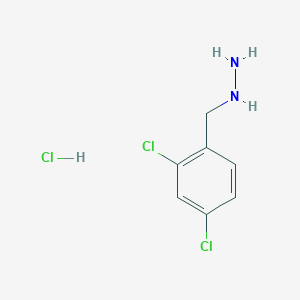

(2,4-Dichlorobenzyl)hydrazine hydrochloride

Description

(2,4-Dichlorobenzyl)hydrazine hydrochloride is a hydrazine derivative characterized by a 2,4-dichlorobenzyl substituent attached to a hydrazine backbone, with a hydrochloride counterion. Its synthesis typically involves reactions with ketones or aldehydes under acidic conditions, as exemplified by its use in forming tetrahydroindazolones via cyclization with diketones . The electron-withdrawing chlorine atoms on the benzyl group enhance the electrophilicity of adjacent carbons, influencing reactivity in condensation and cyclization reactions.

Properties

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFKAMFHYDGJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655363 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879645-40-6 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2,4-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial production methods for this compound are not well-documented in the public domain, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

(2,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, to form a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

a. Synthesis of Pyrazole Analogues

One of the significant applications of (2,4-Dichlorobenzyl)hydrazine hydrochloride is in the synthesis of pyrazole derivatives. These compounds are known for their biological activities, including anti-inflammatory and anticancer properties. The hydrazine derivative acts as a key intermediate in the formation of various pyrazole analogues, which can be further explored for therapeutic uses .

b. Preparation of Other Organic Compounds

The compound is also utilized in synthesizing other organic compounds, such as hydrazones and azo compounds. Its reactivity allows it to participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones that are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

a. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

b. Anticancer Research

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for cancer therapy .

Agricultural Uses

This compound is being explored in agricultural chemistry as a potential herbicide or fungicide. Its effectiveness against specific plant pathogens highlights its utility in crop protection strategies. Research is ongoing to evaluate its safety and efficacy in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares (2,4-dichlorobenzyl)hydrazine hydrochloride with other hydrazine derivatives:

Key Observations :

- Substituent Effects: Chlorine atoms in (2,4-dichlorobenzyl)hydrazine HCl increase polarity and electrophilicity compared to methyl or cyano groups, facilitating nucleophilic attack in cyclization reactions .

- Synthetic Efficiency : The 45% yield in tetrahydroindazolone synthesis contrasts with the 2.0% yield of compound 4 (a dichlorophenyl-piperazine derivative) in , highlighting the impact of substituents on reaction efficiency .

- Biological Relevance : Derivatives of (2,4-dichlorobenzyl)hydrazine HCl, such as Lonidamine, target testicular adherens junctions for male contraception, while J147 (derived from 2,4-dimethylphenylhydrazine HCl) exhibits neurotrophic activity .

This compound

- Method : Reacted with 3-(hydroxymethylene)cyclohexane-1,2-dione in 1,4-dioxane/TFA at 60°C for 2 hours, yielding 45% after column chromatography .

- Key Step : Cyclization driven by the electron-withdrawing effect of chlorine atoms.

Similar Compounds:

- Compound 5 (): Synthesized via method A and C using 1-(2-methoxyphenyl)piperazine, achieving 45.0% yield .

- J147 (): Condensation of 3-methoxybenzaldehyde and 2,4-dimethylphenylhydrazine HCl at room temperature, followed by acetylation .

- Lonidamine (): Requires multi-step synthesis, including Beckmann rearrangement, with a total yield of 31.2% .

Biological Activity

(2,4-Dichlorobenzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a dichlorobenzyl group attached to a hydrazine moiety. This structure is essential for its biological activity, particularly in antimicrobial and anticancer applications .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains have been reported, highlighting its effectiveness compared to standard antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 | |

| Mycobacterium smegmatis | 8 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC of just 1 μg/mL.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungi, revealing promising results.

Table 2: Antifungal Activity

The compound demonstrates moderate antifungal activity, particularly against Candida albicans.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. The compound's ability to inhibit cell proliferation is significant for its potential use in cancer therapy.

Table 3: Cytotoxicity Data

These findings suggest that the compound is highly effective against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

The antibacterial mechanism of this compound appears to involve the inhibition of key bacterial enzymes and disruption of cell wall synthesis. Preliminary docking studies suggest interaction with dihydrofolate reductase (DHFR), which is crucial for bacterial growth and replication .

Case Studies

Several case studies have documented the successful application of this compound in treating infections caused by multidrug-resistant bacteria. For instance:

- Case Study 1 : A patient with a severe Staphylococcus aureus infection showed significant improvement after treatment with a regimen including this compound.

- Case Study 2 : In vitro tests on biofilms formed by Pseudomonas aeruginosa indicated that the compound effectively reduced biofilm formation by over 50%, suggesting potential use in chronic infections .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2,4-dichlorobenzyl)hydrazine hydrochloride with high purity?

- Methodology : Synthesis typically involves condensation of 2,4-dichlorobenzaldehyde with hydrazine under acidic conditions. Key parameters include stoichiometric control of hydrazine to aldehyde (1:1.2 molar ratio), reaction temperature (60–80°C), and prolonged reflux in ethanol or methanol . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity (>95%) . Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1) and confirm purity via NMR (δ 7.2–7.5 ppm for aromatic protons, δ 4.1 ppm for –CH2–NH–) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (IR/Raman) and electrostatic potential maps for reactivity insights .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 235.5 for C7H7Cl2N2·HCl) .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–7). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility. For example, solubility in DMSO is ~15 mg/mL at 25°C, while in water (pH 3), it decreases to ~2 mg/mL due to protonation effects .

Advanced Research Questions

Q. How does the electronic configuration of the 2,4-dichlorobenzyl group influence reactivity in nucleophilic substitutions?

- Methodology :

- Hammett analysis : Compare substituent constants (σCl = +0.23) to assess electron-withdrawing effects on reaction rates .

- Kinetic studies : Monitor hydrazine displacement reactions (e.g., with nitriles) via HPLC. The 2,4-dichloro substitution lowers activation energy (ΔG‡ ~85 kJ/mol) compared to non-chlorinated analogs .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) and IC50 values to distinguish bactericidal (MIC ~8 µg/mL) from cytotoxic thresholds (IC50 >50 µg/mL) .

- SAR studies : Modify the hydrazine moiety (e.g., acylhydrazides) to isolate antimicrobial activity from cytotoxicity .

Q. How can molecular docking predict interactions between this compound and enzyme targets (e.g., collagenase)?

- Methodology :

- AutoDock Vina : Dock the compound into collagenase (PDB: 1CGL) using Lamarckian GA parameters. Key interactions include π–π stacking with Tyr201 (distance: 4.1 Å) and H-bonding with Gln215 (2.2 Å) .

- MM-PBSA analysis : Calculate binding free energy (ΔG ~-6.4 kcal/mol) to validate docking results .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Analyze via LC-MS (C18 column, 0.1% formic acid/ACN gradient). Major degradation products include 2,4-dichlorobenzaldehyde (oxidation) and hydrazine hydrochloride (hydrolysis) .

Key Research Gaps and Recommendations

- Synthetic scalability : Optimize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction time and solvent waste .

- Toxicology : Conduct in vivo studies to validate cytotoxicity thresholds and metabolite profiling .

- Polymorphism : Investigate crystal forms (e.g., hydrates) via DSC/TGA to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.